Plasma-Polymerized Film Hydrophobicity: Perfluorohexene-2 vs. Teflon® Benchmark
RF plasma polymerization of perfluorohexene-2 under pulsed low-energy conditions (0.1 ms on/3.0 ms off, 100 W peak power) produces films with –CF₃ content representing 40% of total carbon atoms, yielding advancing and receding water contact angles that exceed those observed with Teflon® surfaces [1].
| Evidence Dimension | Water contact angle (hydrophobicity) |
|---|---|
| Target Compound Data | Advancing and receding water contact angles > Teflon® benchmark; –CF₃ content = 40% of total carbon |
| Comparator Or Baseline | Teflon® surfaces (polytetrafluoroethylene, PTFE) |
| Quantified Difference | Contact angles exceed Teflon® values (exact numerical threshold not specified in patent) |
| Conditions | RF plasma deposition: pulsed mode 0.1 ms on / 3.0 ms off, 100 W peak power |
Why This Matters
This establishes perfluorohexene-2 as a precursor capable of producing coatings with hydrophobic performance surpassing the industry-standard fluoropolymer benchmark, enabling superior water repellency in applications where PTFE-like or better performance is required.
- [1] EP 0904157 A1. Molecular Tailoring of Surfaces. European Patent Office, 1999. View Source
